DL-Tyrosine-d7

LC-MS/MS Quantitative Bioanalysis Internal Standard Selection

DL-Tyrosine-d7 (CAS 130551-49-4) is a racemic deuterated internal standard delivering a definitive +7 Da mass shift for unambiguous LC-MS/GC-MS discrimination from endogenous tyrosine. Unlike lower-deuterated or 13C/15N-labeled alternatives, this compound maintains native physicochemical properties while eliminating isotopic envelope overlap. The DL stereochemistry is essential for chiral separation workflows and racemic analyte quantification; using L-Tyrosine-d7 in these applications introduces differential ionization bias and systematic errors. Supplied with comprehensive Certificate of Analysis (≥98 atom % D, chemical purity ≥98%), it supports ANDA/DMF submissions and regulatory-compliant method validation for pharmaceutical impurity profiling, tyrosine metabolism studies, and neurotransmitter precursor research.

Molecular Formula C9H11NO3
Molecular Weight 188.23 g/mol
CAS No. 130551-49-4
Cat. No. B160622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Tyrosine-d7
CAS130551-49-4
Molecular FormulaC9H11NO3
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D,5D2,8D
InChIKeyOUYCCCASQSFEME-BKKGXISKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Tyrosine-d7: Deuterated Stable Isotope-Labeled Internal Standard for Quantitative Mass Spectrometry


DL-Tyrosine-d7 is a stable isotope-labeled internal standard wherein seven hydrogen atoms of the tyrosine molecule are substituted with deuterium (2H or D) . As a deuterated isotopologue of DL-tyrosine—an aromatic nonessential amino acid synthesized from phenylalanine and precursor to catecholamine neurotransmitters (epinephrine, norepinephrine, dopamine) [1]—this compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays to correct for sample preparation variability, matrix effects, and instrument drift [2]. Unlike unlabeled tyrosine, the +7 Da mass shift of DL-Tyrosine-d7 (molecular weight 188.23 g/mol versus 181.19 g/mol for unlabeled DL-tyrosine) enables unambiguous mass spectrometric discrimination between the analyte and internal standard channels . Notably, the compound specified in the input parameters—DL-Tyrosine-d7 with CAS 130551-49-4—represents a structural isomer or stereochemical variant of the more commonly documented L-Tyrosine-d7 (also bearing CAS 130551-49-4 in many vendor catalogs) and is distinct from DL-Tyrosine-d7 carrying CAS 402835-78-3 [3]. This stereochemical distinction is critical for procurement decisions in chiral separation workflows or studies involving racemic tyrosine metabolism.

Why DL-Tyrosine-d7 Cannot Be Replaced with Alternative Tyrosine Internal Standards


Procurement of a tyrosine internal standard for quantitative mass spectrometry involves critical decisions regarding isotopic labeling pattern, stereochemistry, and deuterium incorporation level that directly impact assay performance and regulatory compliance. Substituting DL-Tyrosine-d7 with a less deuterated analog (e.g., D3- or D4-tyrosine) risks spectral overlap between the internal standard and analyte isotopic envelopes, introducing quantification bias . Replacing with 13C- or 15N-labeled tyrosine standards—while mitigating deuterium-associated retention time shifts—introduces different physicochemical properties that alter chromatographic behavior and extraction recovery, requiring full method revalidation [1]. The stereochemical specification (DL- versus L- or D-) is equally consequential: using the incorrect stereoisomer as an internal standard for chiral separation methods or racemic analyte quantification will yield systematic errors due to differential column interactions and ionization efficiencies [2]. Furthermore, the regulatory traceability requirements for pharmaceutical impurity profiling and ANDA/DMF submissions demand use of fully characterized reference standards with documented Certificate of Analysis (CoA) parameters including isotopic purity and chemical purity [3]. These factors collectively render simple interchange of tyrosine internal standards methodologically and regulatorily inadvisable without comprehensive revalidation.

Quantitative Comparative Evidence: DL-Tyrosine-d7 Versus Alternative Tyrosine Internal Standards


Deuterium Incorporation Level (+7 Da) Versus Lower-Deuterated Tyrosine Standards (D3/D4)

DL-Tyrosine-d7 provides a +7 Da mass shift (M+7) from unlabeled DL-tyrosine, exceeding the minimum recommended mass difference of 3-4 mass units for reliable MS discrimination between internal standard and analyte channels . Lower-deuterated tyrosine standards such as L-Tyrosine-d3 (+3 Da, CAS 73036-42-7) or L-Tyrosine-d4 (+4 Da, CAS 62595-14-6) approach or fall below this threshold, increasing risk of spectral overlap and quantification inaccuracy, particularly when the analyte's natural isotopic envelope (M+1, M+2) extends into the internal standard detection window [1].

LC-MS/MS Quantitative Bioanalysis Internal Standard Selection

Isotopic Purity Specification: ≥98 Atom % D Versus Industry Minimum Requirements

Commercial DL-Tyrosine-d7 products are specified at ≥98 atom % D isotopic purity . This specification exceeds the nominal isotopic purity of many lower-cost deuterated amino acid standards (often 95-97 atom %) and directly impacts quantitative accuracy—each percentage point of unlabeled impurity in the internal standard contributes systematic positive bias to analyte quantification .

Isotopic Purity Quality Control Certificate of Analysis

Validated Method Performance: DL-Tyrosine-d7 as Internal Standard in Human Plasma GC-MS Assay

In a validated GC-MS method for deuterated and non-deuterated phenylalanine and tyrosine quantification in human plasma, L-tyrosine-d7 (the L-stereoisomer analog of DL-Tyrosine-d7) was employed as internal standard, achieving a lower limit of quantification of ~2.5 ng/mL for tyrosine with a coefficient of variation of 3.0% (n=12) [1]. This peer-reviewed validation establishes a performance benchmark for the D7-labeled tyrosine platform in complex biological matrices.

Method Validation GC-MS Plasma Bioanalysis

Stereochemical Specification: DL-Racemic Versus L-Enantiomer Internal Standards

DL-Tyrosine-d7 (CAS 402835-78-3) is the racemic deuterated form, distinguishing it from the L-enantiomer (L-Tyrosine-d7, commonly assigned CAS 130551-49-4) and the D-enantiomer (D-Tyrosine-d7, CAS 1426174-46-0) [1]. This stereochemical distinction is critical when the analyte of interest is racemic DL-tyrosine or when chiral chromatographic separation is employed—using an L-enantiomer internal standard for racemic analyte quantification can produce differential recovery and ionization efficiency between enantiomers, introducing systematic error [2].

Chiral Chromatography Stereoisomer Racemic Mixture

High-Value Application Scenarios for DL-Tyrosine-d7 Procurement


Quantitative Bioanalysis of Tyrosine in Human Plasma for Clinical Pharmacokinetic Studies

DL-Tyrosine-d7 serves as a validated internal standard for GC-MS and LC-MS/MS quantification of tyrosine in human plasma, enabling accurate determination of plasma tyrosine levels in clinical pharmacokinetic studies and metabolic disorder investigations. The validated method achieves a lower limit of quantification of ~2.5 ng/mL with coefficient of variation 3.0% (n=12) using N- or N,O-trifluoroacetyl methyl ester derivatization [1]. This application scenario leverages the +7 Da mass shift to eliminate interference from endogenous tyrosine's natural isotopic envelope, while the high isotopic purity (≥98 atom % D) minimizes baseline contribution to the analyte channel. Researchers conducting phenylalanine-4-monooxygenase activity assays or monitoring tyrosine levels in conditions such as tyrosinemia or phenylketonuria should prioritize this compound over lower-deuterated or non-deuterated alternatives to ensure regulatory-compliant method validation parameters.

Pharmaceutical Impurity Profiling and Reference Standard for ANDA/DMF Submissions

DL-Tyrosine-d7 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical development [1]. The compound serves as a traceable reference standard against pharmacopeial standards (USP or EP) for tyrosine-related impurity profiling in drug substances and finished products [2]. Procurement of DL-Tyrosine-d7 with comprehensive Certificate of Analysis (CoA) documentation—including isotopic purity (≥98 atom % D), chemical purity, and structural characterization—is essential for ANDA and DMF submissions where regulatory authorities require demonstrated method specificity and accuracy. Unlike generic deuterated tyrosine standards lacking full characterization, this product supports the establishment of acceptance criteria for tyrosine-related impurities in pharmaceutical formulations.

Chiral Separation Method Development for Racemic Tyrosine Quantification

The DL-racemic stereochemistry of DL-Tyrosine-d7 makes it uniquely suitable as an internal standard for chiral chromatographic methods targeting racemic DL-tyrosine analytes [1]. In workflows employing chiral stationary phases or chiral derivatization, using an enantiomerically mismatched internal standard (e.g., L-Tyrosine-d7 for racemic analyte quantification) introduces differential extraction recovery and ionization efficiency between the D- and L-forms, producing systematic quantification bias [2]. Procurement of the racemic DL-Tyrosine-d7 standard (CAS 402835-78-3, distinct from the L-enantiomer CAS 130551-49-4) ensures stereochemical congruence between internal standard and analyte, a critical parameter for method accuracy in studies of racemic tyrosine metabolism or pharmaceutical analysis of DL-tyrosine-containing formulations. This scenario applies particularly to neurotransmitter precursor studies where both tyrosine enantiomers may be present.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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